2-Isopropoxyethyl salicylate
Description
Historical Perspectives in Chemical Research of Salicylate (B1505791) Esters
The study of salicylate esters is deeply rooted in the history of medicinal chemistry, originating from the use of salicylate-containing plants for their therapeutic properties. jdpharmaceuticals.com For millennia, civilizations such as the ancient Chinese and Greeks utilized willow bark and other botanicals to alleviate pain and fever. jdpharmaceuticals.comnih.gov The active component in these natural remedies was identified as salicylic (B10762653) acid. teachnlearnchem.comebsco.com However, pure salicylic acid proved to be harsh on the digestive system. teachnlearnchem.com This led to research focused on modifying the salicylic acid molecule to retain its beneficial properties while reducing its irritating effects. teachnlearnchem.com
A significant breakthrough came in the late 1800s with the synthesis of acetylsalicylic acid, commonly known as aspirin (B1665792), by the Bayer Company. teachnlearnchem.com This was achieved by esterifying salicylic acid with acetic acid, a reaction that highlighted the potential of creating less harsh derivatives. teachnlearnchem.com The French chemist Charles Gerhardt had previously prepared this acetyl ester in 1853 by treating sodium salicylate with acetyl chloride. chemistryworld.com Another early and important ester, methyl salicylate, was first isolated from the plant Gaultheria procumbens in 1843. wikipedia.org This compound, known for its wintergreen scent, can be produced by the esterification of the carboxylic acid group of salicylic acid with methyl alcohol. ebsco.comwikipedia.org
These early developments laid the groundwork for the exploration of a wide array of salicylate esters. jdpharmaceuticals.com The primary goal was often to enhance therapeutic efficacy or to discover new applications. teachnlearnchem.com The synthesis of various esters allowed researchers to investigate how different alcohol moieties attached to the salicylic acid core would affect the molecule's physical, chemical, and biological properties. nih.gov This exploration included processes like the transesterification of methyl salicylate with different alcohols to create a variety of salicylate esters. researchgate.netscirp.org
Contemporary Research Significance and Emerging Academic Interests
In contemporary chemical research, salicylate esters continue to be a subject of significant academic and industrial interest, extending far beyond their historical applications. A major area of modern research involves their use as fragrance ingredients. nih.govnih.gov 2-Isopropoxyethyl salicylate, for instance, is noted for its sweet, floral, and balsamic odor and is used in various cosmetic products. perflavory.comthegoodscentscompany.com It is sometimes used as a substitute for benzyl (B1604629) salicylate. perflavory.comthegoodscentscompany.com
Another burgeoning field of research is the development of salicylate-based polymers, specifically poly(anhydride-esters). researchgate.netacs.org By incorporating salicylic acid into a polymer backbone, researchers aim to create materials for controlled drug delivery. researchgate.netnih.gov These polymers are designed to be biodegradable, breaking down to release salicylic acid and other non-toxic components. nih.gov This approach holds promise for applications such as peripheral nerve regeneration, where the localized release of salicylic acid can help manage inflammation. nih.gov
Furthermore, recent studies have focused on the synthesis of novel salicylate esters with enhanced properties. For example, the synthesis of bakuchiol (B1667714) salicylate, a compound merging salicylic acid with the skin-active entity bakuchiol, has been explored for its potential in skincare applications, aiming for improved skin permeation. researchgate.netfigshare.com Research is also being conducted on the catalytic synthesis of salicylate esters using more efficient and environmentally friendly methods, such as using solid acid catalysts on honeycomb monoliths. researchgate.netscirp.org The toxicokinetic properties of various salicylate esters are also being systematically studied to better assess their safety and internal exposure when used in consumer products. nih.govresearchgate.net
Structural Classification and Positioning within Ester Chemistry
This compound is classified as an ester, a class of organic compounds derived from the reaction between a carboxylic acid and an alcohol. teachnlearnchem.com Specifically, it is an ester of salicylic acid. The structure of this compound features a salicylic acid moiety where the hydrogen of the carboxylic acid group is replaced by a 2-isopropoxyethyl group. nih.govchemspider.com The IUPAC name for this compound is 2-propan-2-yloxyethyl 2-hydroxybenzoate. nih.gov
From a structural standpoint, salicylic acid itself is a bifunctional molecule, containing both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group attached to a benzene (B151609) ring. teachnlearnchem.com This allows for two different types of esterification reactions. teachnlearnchem.comebsco.com In the case of this compound, the ester bond is formed at the carboxylic acid group. vulcanchem.com
The synthesis of this compound typically follows standard esterification protocols, such as the reaction of salicylic acid with 2-isopropoxyethanol (B94787) in the presence of an acid catalyst. vulcanchem.com Another method is the transesterification of a lower alkyl salicylate, like methyl salicylate, with 2-isopropoxyethanol. google.comepo.org
Within the broader family of salicylate esters, this compound is distinguished by its specific ether-alcohol side chain (the 2-isopropoxyethyl group). This structural feature influences its physical properties, such as its boiling point, solubility, and odor profile, which is described as a sweet, floral, and balsamic with a cherry blossom nuance. perflavory.compellwall.com
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H16O4 | nih.govchemspider.com |
| Molecular Weight | 224.25 g/mol | nih.gov |
| Appearance | Colorless to pale yellow clear liquid | perflavory.comthegoodscentscompany.com |
| Boiling Point | 103.00 °C @ 0.50 mm Hg; 281.00 to 282.00 °C @ 760.00 mm Hg | perflavory.comfragranceu.com |
| Specific Gravity | 1.08800 to 1.09400 @ 20.00 °C | perflavory.comthegoodscentscompany.com |
| Refractive Index | 1.50300 to 1.50600 @ 20.00 °C | perflavory.comthegoodscentscompany.com |
| Flash Point | 309.00 °F TCC (153.89 °C) | perflavory.comthegoodscentscompany.com |
| Water Solubility | 213.3 mg/L @ 25 °C (estimated) | perflavory.com |
| LogP (o/w) | 3.270 (estimated) | perflavory.com |
Synonyms for this compound
| Synonym | Source |
|---|---|
| 2-(1-Methylethoxy)ethyl 2-hydroxybenzoate | chemspider.com |
| Benzoic acid, 2-hydroxy-, 2-(1-methylethoxy)ethyl ester | nih.govnih.gov |
| beta-isopropoxyethyl salicylate | nih.gov |
| Isopropoxyethyl salicylate | nih.gov |
| Sakura Salicylate | pellwall.comfragranceu.com |
| 2-propan-2-yloxyethyl 2-hydroxybenzoate | nih.gov |
Structure
3D Structure
Properties
CAS No. |
79915-74-5 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-propan-2-yloxyethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C12H16O4/c1-9(2)15-7-8-16-12(14)10-5-3-4-6-11(10)13/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
KFBPVHFUHYKWIF-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOC(=O)C1=CC=CC=C1O |
Canonical SMILES |
CC(C)OCCOC(=O)C1=CC=CC=C1O |
Other CAS No. |
79915-74-5 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 2-Isopropoxyethyl Salicylate (B1505791)
The conventional methods for synthesizing 2-isopropoxyethyl salicylate are based on well-established esterification reactions. These routes are reliable and have been optimized over time for industrial-scale production.
The direct esterification of salicylic (B10762653) acid with 2-isopropoxyethanol (B94787), a classic example of Fischer-Speier esterification, involves the reaction of the carboxylic acid group of salicylic acid with the hydroxyl group of the alcohol in the presence of an acid catalyst. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, strategies such as using an excess of one reactant (typically the alcohol) or removing the water formed during the reaction are employed. ma.edu
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the ester. youtube.com
Process optimization for the synthesis of salicylate esters often involves careful control of reaction temperature and the efficient removal of water, for instance, through azeotropic distillation. operachem.com The choice of solvent and the molar ratio of reactants are also critical parameters that are adjusted to maximize the yield and purity of the final product.
A prominent established route for producing this compound is through the transesterification of a lower alkyl salicylate, such as methyl salicylate, with 2-isopropoxyethanol. google.com This method is particularly advantageous when the direct esterification is slow or leads to side reactions. The transesterification reaction is also an equilibrium-driven process, and the removal of the lower boiling alcohol (e.g., methanol) is crucial for driving the reaction to completion. google.com
A variety of catalysts can be employed for the synthesis of salicylate esters. For Fischer esterification, strong mineral acids like sulfuric acid are commonly used as catalysts. ma.edu The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the alcohol, to achieve a reasonable reaction rate. ma.edu
In the context of transesterification for producing this compound, tin-based catalysts have been identified as effective. google.com The reaction is generally conducted at temperatures ranging from 130°C to 180°C. google.com The process involves heating the lower alkyl salicylate and 2-isopropoxyethanol in the presence of the tin catalyst while continuously removing the liberated lower alcohol from the reaction mixture. google.com
The following table summarizes typical reaction conditions for the synthesis of salicylate esters, which are applicable to the synthesis of this compound.
| Reaction Type | Reactants | Catalyst | Typical Temperature | Key Optimization Strategy |
|---|---|---|---|---|
| Fischer Esterification | Salicylic Acid, 2-Isopropoxyethanol | Sulfuric Acid | Reflux | Removal of water, Excess alcohol |
| Transesterification | Methyl Salicylate, 2-Isopropoxyethanol | Tin-based catalyst | 130-180°C | Removal of methanol (B129727) |
Novel Synthetic Approaches and Green Chemistry Principles
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to investigations into novel synthetic routes for salicylate esters that adhere to the principles of green chemistry.
Chemo-enzymatic synthesis, which utilizes enzymes as catalysts, offers a promising green alternative to traditional chemical methods. Lipases, in particular, have been extensively studied for their ability to catalyze esterification and transesterification reactions under mild conditions. The use of immobilized lipases allows for easy separation and reuse of the catalyst, further enhancing the sustainability of the process.
While specific studies on the lipase-catalyzed synthesis of this compound are not widely reported, research on similar salicylate esters, such as 2-ethylhexyl salicylate, has demonstrated the feasibility of this approach. In a solvent-free system, immobilized Candida antarctica lipase (B570770) B has been successfully used to synthesize 2-ethylhexyl salicylate, showcasing the potential for enzymatic routes in producing salicylate esters with long-chain alcohols. This suggests that a similar enzymatic approach could be developed for this compound.
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Research into the synthesis of salicylate esters has explored solvent-free reaction conditions. For instance, the lipase-catalyzed synthesis of 2-ethylhexyl salicylate was effectively carried out in a solvent-free and reduced-pressure evaporation system. This approach not only avoids the use of organic solvents but also facilitates the removal of by-products, driving the reaction towards completion.
Another sustainable strategy involves the use of solid acid catalysts, which are generally less corrosive, easier to handle, and more environmentally benign than liquid acid catalysts like sulfuric acid. While specific applications to this compound are not detailed in available literature, solid acid catalysts have been successfully employed in the synthesis of other salicylate esters, indicating their potential applicability.
Derivatization Chemistry and Chemical Transformations
The chemical structure of this compound, featuring a phenolic hydroxyl group and an ester functional group, allows for a variety of chemical transformations and derivatizations. These reactions can be used to modify the properties of the molecule for specific applications.
The phenolic hydroxyl group can undergo reactions such as etherification or esterification. For example, it can be acetylated to form an acetylsalicylate derivative. teachnlearnchem.com This is analogous to the synthesis of aspirin (B1665792) from salicylic acid, where the phenolic hydroxyl group is esterified. teachnlearnchem.com
The ester group in this compound can be hydrolyzed back to salicylic acid and 2-isopropoxyethanol under either acidic or basic conditions. nagwa.com This reaction is the reverse of the esterification process. Additionally, the ester can potentially undergo transesterification with other alcohols in the presence of a suitable catalyst, leading to the formation of different salicylate esters.
Furthermore, the aromatic ring of the salicylate moiety can be subject to electrophilic substitution reactions, although the presence of the hydroxyl and ester groups will influence the position of substitution.
Functionalization Studies of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for chemical modification, offering a versatile handle for introducing a variety of functional groups. This hydroxyl group imparts weak acidity to the molecule and can participate in a range of reactions typical of phenols. The reactivity of this group is crucial as studies on other salicylate derivatives have shown that the presence and modification of the phenolic hydroxyl can significantly impact the molecule's biological activities. nih.gov
Common functionalization reactions for phenolic hydroxyl groups include alkylation and acylation.
Alkylation: This process involves the introduction of an alkyl group to form an ether. In a typical laboratory setting, this can be achieved by deprotonating the phenolic hydroxyl with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.
Table 1: Hypothetical Alkylation Reactions of the Phenolic Hydroxyl Group of this compound
| Reagent | Product | Reaction Type |
| Methyl iodide (CH₃I) | 2-Isopropoxyethyl 2-methoxybenzoate | Williamson Ether Synthesis |
| Benzyl (B1604629) bromide (C₆H₅CH₂Br) | 2-Isopropoxyethyl 2-(benzyloxy)benzoate | Williamson Ether Synthesis |
| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | 2-Isopropoxyethyl 2-methoxybenzoate | Etherification |
Acylation: The phenolic hydroxyl group can be readily acylated to form a new ester functionality. This is often accomplished using acyl chlorides or acid anhydrides in the presence of a base catalyst. For instance, reaction with acetyl chloride would yield 2-isopropoxyethyl 2-acetoxybenzoate.
Table 2: Hypothetical Acylation Reactions of the Phenolic Hydroxyl Group of this compound
| Reagent | Product | Reaction Type |
| Acetyl chloride (CH₃COCl) | 2-Isopropoxyethyl 2-acetoxybenzoate | Esterification |
| Acetic anhydride (B1165640) ((CH₃CO)₂O) | 2-Isopropoxyethyl 2-acetoxybenzoate | Esterification |
| Benzoyl chloride (C₆H₅COCl) | 2-Isopropoxyethyl 2-(benzoyloxy)benzoate | Esterification |
Modifications and Reactions of the Alkoxyethyl Side Chain
The alkoxyethyl side chain, –OCH₂CH₂O(CH(CH₃)₂), presents another avenue for chemical modification, primarily centered around the ether linkages. Ether bonds are generally stable but can be cleaved under specific and often harsh conditions.
Ether Cleavage: The ether linkages in the side chain can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). This reaction typically proceeds via nucleophilic substitution. The cleavage of the isopropoxy group would likely yield an isopropyl halide and a primary alcohol, while cleavage of the ethyl ether linkage could result in the formation of a diol and an ethyl halide, or further reaction to dihalides, depending on the reaction conditions. The specific products would depend on which C-O bond is broken.
Table 3: Potential Products from the Acidic Cleavage of the Alkoxyethyl Side Chain
| Reagent | Potential Products | Reaction Type |
| Hydroiodic acid (HI) | 2-Hydroxyethyl salicylate, Isopropyl iodide, Iodoethanol, Salicylic acid | Ether Cleavage |
| Hydrobromic acid (HBr) | 2-Hydroxyethyl salicylate, Isopropyl bromide, Bromoethanol, Salicylic acid | Ether Cleavage |
It is important to note that the ester group itself can be susceptible to hydrolysis under either acidic or basic conditions, which would lead to the formation of salicylic acid and 2-isopropoxyethanol. The selectivity of these reactions would be highly dependent on the chosen reagents and reaction conditions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the complete chemical structure of 2-isopropoxyethyl salicylate (B1505791).
High-resolution ¹H and ¹³C NMR spectra provide the foundational data for assigning the structure of 2-isopropoxyethyl salicylate. Although specific experimental spectra for this compound are not widely published, a detailed prediction of the chemical shifts and coupling patterns can be derived from the known effects of its constituent functional groups and by comparison with related salicylate esters. docbrown.inforesearchgate.net
The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The four protons on the aromatic ring would appear in the downfield region (approx. 6.8-7.9 ppm) with characteristic splitting patterns (doublets and triplets) due to spin-spin coupling. docbrown.info The protons of the ethyl spacer (-O-CH₂-CH₂-O-) would appear as two triplets in the range of 3.8-4.5 ppm. The methine proton (-CH-) of the isopropoxy group would be a septet around 3.7 ppm, while the six equivalent methyl protons (-CH₃) would present as a doublet around 1.2 ppm. openstax.orgoregonstate.edu The phenolic hydroxyl (-OH) proton is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing furthest downfield (approx. 165-170 ppm). The aromatic carbons would resonate in the 115-162 ppm range, with the carbon attached to the phenolic hydroxyl (C2) being the most deshielded within this group. oregonstate.eduopenstax.org The carbons of the isopropoxyethyl side chain would appear in the upfield region (approx. 22-72 ppm). libretexts.org
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-H (H6) | 7.8 - 7.9 | Doublet of doublets (dd) |
| Ar-H (H4) | 7.4 - 7.5 | Doublet of triplets (dt) |
| Ar-H (H3) | 6.9 - 7.0 | Doublet of doublets (dd) |
| Ar-H (H5) | 6.8 - 6.9 | Doublet of triplets (dt) |
| -O-CH₂- (ester side) | 4.4 - 4.5 | Triplet (t) |
| -O-CH₂- (ether side) | 3.8 - 3.9 | Triplet (t) |
| -CH- (isopropyl) | 3.6 - 3.7 | Septet (sept) |
| -CH₃ (isopropyl) | 1.1 - 1.2 | Doublet (d) |
| Ar-OH | Variable (e.g., 9.5-11.0) | Singlet (s, broad) |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | 168 - 170 |
| Ar-C (C2) | 160 - 162 |
| Ar-C (C1) | 118 - 120 |
| Ar-C (C6) | 135 - 136 |
| Ar-C (C4) | 130 - 131 |
| Ar-C (C5) | 119 - 120 |
| Ar-C (C3) | 117 - 118 |
| -CH- (isopropyl) | 71 - 72 |
| -O-CH₂- (ether side) | 67 - 68 |
| -O-CH₂- (ester side) | 64 - 65 |
| -CH₃ (isopropyl) | 21 - 22 |
To unequivocally confirm these assignments, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) would reveal ¹H-¹H spin-spin coupling correlations, confirming adjacent protons, such as those on the aromatic ring and within the isopropoxyethyl chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
The 2-isopropoxyethyl side chain of the molecule possesses significant conformational flexibility due to rotation around several single bonds (C-C and C-O). Advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insight into the preferred three-dimensional structure and dynamics of the molecule in solution. arxiv.orglibretexts.org
A NOESY experiment detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. mdpi.com For this compound, NOESY could be used to determine the spatial orientation of the flexible side chain relative to the planar salicylate ring. For example, observing cross-peaks between the protons of the ethyl or isopropyl groups and the aromatic protons (e.g., H3 or H-C(CH₃)₂) would indicate a folded conformation where the side chain is positioned over the ring. mdpi.com The absence of such correlations would suggest a more extended conformation. Analyzing these interactions helps to build a model of the molecule's most stable conformers in solution. acs.org
Quantitative NMR (qNMR) is an absolute method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. emerypharma.comresolvemass.ca The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal. acs.org
For the purity assessment of a research sample of this compound, the ¹H qNMR method would be employed. researchgate.net The procedure involves:
Sample Preparation : A precisely weighed amount of the this compound sample and a precisely weighed amount of a high-purity, chemically inert internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent. The internal standard must have at least one sharp, well-resolved signal that does not overlap with any signals from the analyte. acs.org
Data Acquisition : The ¹H NMR spectrum is acquired under specific, optimized conditions to ensure accurate quantification. This includes a long relaxation delay (D1) to allow for complete relaxation of all protons between scans, ensuring the signal intensity is truly proportional to the number of nuclei.
Data Analysis : The purity is calculated by comparing the integral of a well-resolved signal of the analyte (e.g., the doublet from the two methyl groups) with the integral of a known signal from the internal standard.
The purity (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
I : Integral area of the signal
N : Number of protons giving rise to the signal
MW : Molecular weight
m : Mass
P : Purity of the standard
This methodology provides a highly accurate and precise determination of the mass fraction of this compound in a research sample. nih.gov
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). measurlabs.cominfinitalab.com This precision allows for the unambiguous determination of a compound's elemental composition. researchgate.netoup.com
For this compound, with a molecular formula of C₁₂H₁₆O₄, the calculated monoisotopic (exact) mass is 224.10486 Da. An HRMS analysis of a pure sample would be expected to yield a measured mass that matches this theoretical value very closely, thereby confirming the elemental formula and distinguishing it from other potential compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org By inducing fragmentation, typically through collision-induced dissociation (CID), a fragmentation pattern is generated that is characteristic of the molecule's structure.
A likely fragmentation pathway for the protonated molecule [M+H]⁺ (m/z 225.1) would include:
Loss of the isopropoxyethyl group : Cleavage of the ester C-O bond could lead to the formation of a salicyl ion at m/z 121.
Cleavage of the ether bond : Fragmentation at the ether linkage could result in the loss of isopropene (42 Da), leading to a fragment corresponding to protonated 2-hydroxyethyl salicylate at m/z 183.
Formation of the salicylate anion fragment : In negative ion mode, the salicylate anion at m/z 137 is a very common and stable fragment. nih.gov
Fragmentation of the salicylate ring : The salicylate moiety itself can fragment, typically through the loss of water (H₂O, 18 Da) or carbon monoxide (CO, 28 Da), leading to characteristic ions at m/z 121 and 93. docbrown.info
Plausible MS/MS Fragments of this compound ([M+H]⁺, m/z 225.1)
| Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure/Formula |
|---|---|---|
| 183.1 | C₃H₆ (Propene) | [C₉H₁₁O₄]⁺ |
| 165.1 | C₃H₈O (Isopropanol) | [C₉H₉O₃]⁺ |
| 137.0 | C₆H₁₂O₂ | [C₇H₅O₂]⁺ (Salicyloyl cation) |
| 121.0 | C₆H₁₂O₃ | [C₇H₅O₂]⁺ (Hydroxybenzoyl cation) |
| 93.0 | C₆H₁₂O₃ + CO | [C₆H₅O]⁺ (Phenoxy cation) |
This detailed analysis of the fragmentation pattern provides strong confirmatory evidence for the assigned structure of this compound.
Isotopic Labeling Studies in Mass Spectrometry for Mechanistic Insights
Isotopic labeling in conjunction with mass spectrometry is a powerful technique for elucidating reaction mechanisms, metabolic pathways, and fragmentation patterns of molecules. washington.edusilantes.com In this approach, one or more atoms in the this compound molecule are replaced with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁶O with ¹⁸O). The resulting mass shift in the parent molecule and its fragments provides a clear marker for tracing the fate of specific atoms or functional groups during a chemical or biological process. washington.edu
For this compound, this methodology could be applied to gain mechanistic insights in several areas. For instance, to study the hydrolysis of the ester bond, the molecule could be synthesized with an ¹⁸O label in the carbonyl group of the ester. By analyzing the masses of the salicylic (B10762653) acid and 2-isopropoxyethanol (B94787) products via mass spectrometry, the position of the ¹⁸O label would definitively show whether the cleavage occurred at the acyl-oxygen or alkyl-oxygen bond.
Similarly, to investigate its metabolism or environmental degradation, cells or enzyme systems could be exposed to this compound labeled with ¹³C in the aromatic ring or the isopropoxyethyl side chain. Mass spectrometric analysis of subsequent metabolites would allow for the unambiguous identification of fragments originating from the parent compound, helping to map the entire metabolic or degradation pathway. springernature.com The characteristic isotopic patterns created by labeling help to distinguish metabolites from background chemical noise in complex biological samples. silantes.com
Table 1: Potential Isotopic Labeling Strategies for this compound
| Isotope | Labeling Position | Potential Mechanistic Insight |
|---|---|---|
| ¹⁸O | Ester Carbonyl Oxygen | Elucidation of ester hydrolysis mechanism (acyl vs. alkyl cleavage). |
| ¹³C | Aromatic Ring | Tracing the fate of the salicylate moiety in metabolic pathways. |
| ²H (Deuterium) | Isopropoxy Group | Investigating kinetic isotope effects in enzymatic degradation. |
| ¹³C | Ethoxy Chain | Tracking the disposition of the side chain during metabolism. |
X-ray Crystallography
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org The technique requires a high-quality single crystal of the compound, typically 0.1 - 0.4 mm in size, which exhibits a high degree of internal order. crystallizationsystems.com When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam into a unique, three-dimensional pattern of spots. The geometric arrangement and intensity of these spots are used to calculate an electron density map, from which the exact position of each atom in the molecule can be determined.
For this compound, a successful SC-XRD analysis would provide a wealth of structural information, including:
Precise Bond Lengths and Angles: Confirming the covalent structure and revealing any strains or unusual geometries.
Molecular Conformation: Determining the torsion angles of the flexible isopropoxyethyl side chain and the orientation of the ester group relative to the aromatic ring.
Intermolecular Interactions: Revealing how individual molecules pack together in the crystal lattice through forces such as hydrogen bonding (involving the hydroxyl group), dipole-dipole interactions, and van der Waals forces.
Absolute Stereochemistry: If a chiral version of the molecule were synthesized, SC-XRD could determine its absolute configuration.
While specific crystallographic data for this compound is not publicly available, studies on related molecules like salicylate synthase have utilized this technique to understand molecular structures. nih.gov The resulting data would be crucial for computational modeling and understanding structure-activity relationships.
Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk solid sample. Unlike SC-XRD, which uses a single crystal, PXRD analyzes a finely powdered sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a one-dimensional plot of X-ray intensity versus the diffraction angle (2θ). rsc.org
The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. For this compound, this technique would be employed to:
Phase Identification: The obtained pattern can be compared against a database to confirm the identity of the synthesized compound.
Purity Analysis: The presence of sharp, well-defined peaks indicates a highly crystalline material. The appearance of unexpected peaks would signal the presence of crystalline impurities or a different polymorphic form. researchgate.net
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for identifying and distinguishing between these forms, which can have different physical properties.
A hypothetical PXRD pattern for a pure, crystalline sample of this compound would consist of a series of characteristic peaks at specific 2θ values, with corresponding relative intensities.
Table 2: Hypothetical Powder X-ray Diffraction Data for this compound
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.40 | 45 |
| 12.8 | 6.91 | 100 |
| 17.1 | 5.18 | 80 |
| 21.4 | 4.15 | 65 |
| 25.7 | 3.46 | 90 |
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. Each type of bond (e.g., C=O, O-H, C-O) vibrates at a characteristic frequency, and absorption of radiation at that frequency produces a peak in the FTIR spectrum. sciepub.com
The FTIR spectrum of this compound would display a combination of characteristic absorption bands that confirm its molecular structure. Analysis of related salicylate derivatives provides a strong basis for assigning these expected peaks. farmaceut.org The key functional groups and their expected vibrational frequencies include the hydroxyl group, the ester carbonyl group, the aromatic ring, and the ether linkage. The unique pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹) is also a distinctive identifier for the compound. sciepub.com
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200 - 3500 | O-H Stretch (broad) | Phenolic Hydroxyl |
| 2850 - 3000 | C-H Stretch | Aliphatic (Isopropoxyethyl) |
| 1680 - 1710 | C=O Stretch | Ester Carbonyl |
| 1560 - 1610 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C-O Stretch | Ester and Aryl Ether |
| 1050 - 1150 | C-O Stretch | Aliphatic Ether |
Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of light from a molecule. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule.
A key advantage of Raman spectroscopy is that it is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in an FTIR spectrum. For this compound, Raman spectroscopy would provide strong signals for the aromatic ring and the C-C backbone of the aliphatic chain. Studies on similar molecules like ethyl salicylate and isopropyl salicylate demonstrate the utility of this technique. researchgate.netresearchgate.net Water is a very weak Raman scatterer, making the technique suitable for analyzing aqueous samples if needed.
Table 4: Expected Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3050 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Aliphatic |
| 1650 - 1680 | C=O Stretch | Ester Carbonyl |
| 1580 - 1620 | Ring Breathing Mode | Aromatic Ring |
| 990 - 1010 | Symmetric Ring Breathing | Aromatic Ring |
| 800 - 900 | C-C Stretch | Aliphatic Backbone |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are essential for understanding the intrinsic properties of 2-isopropoxyethyl salicylate (B1505791).
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. A DFT study of 2-isopropoxyethyl salicylate would typically involve geometry optimization to find the most stable three-dimensional structure. From this optimized geometry, a range of electronic properties can be calculated to predict the molecule's reactivity. carta-evidence.org
Key reactivity descriptors that can be derived from DFT calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for predicting a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. carta-evidence.org
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. carta-evidence.org
A representative table of predicted electronic properties for a salicylate ester, based on DFT calculations, is shown below.
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
The flexibility of the 2-isopropoxyethyl side chain in this compound allows for multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. pharmacy180.comchemistrysteps.com The ester group in simple esters strongly favors a Z-conformation due to steric and electronic factors. researchgate.net The energy landscape can be mapped by systematically rotating the dihedral angles of the rotatable bonds and calculating the corresponding energy at each point. This helps in identifying the global minimum energy conformation and other low-energy conformers, as well as the energy barriers for transition between them.
The key rotatable bonds in this compound that would be investigated include:
The C-O bond of the ester group.
The O-C bond of the ethyl group.
The C-C bond of the ethyl group.
The C-O bond of the isopropoxy group.
The relative energies of different conformers determine their population at a given temperature. Understanding the conformational preferences is important as it can influence the molecule's physical properties and biological activity.
Molecular Orbital (MO) theory describes the bonding in a molecule in terms of molecular orbitals, which are spread over the entire molecule. For this compound, MO theory can provide a detailed picture of the electronic distribution and bonding interactions. The salicylate ring is an aromatic system with a delocalized π-electron system. The molecular orbitals would show the interaction between the p-orbitals of the benzene (B151609) ring and the carbonyl group of the ester.
Analysis of the molecular orbitals, particularly the HOMO and LUMO, reveals the nature of electronic transitions. For instance, the HOMO is likely to be localized on the phenyl ring, while the LUMO may have significant contributions from the carbonyl group. This would suggest a π-π* transition upon UV excitation.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide insights into the dynamic behavior of this compound in different environments.
MD simulations can be used to study how this compound interacts with solvent molecules, such as water or ethanol. By placing a model of the salicylate in a box of solvent molecules and simulating their movements, one can observe the formation of hydrogen bonds and other non-covalent interactions. The hydroxyl group and the carbonyl oxygen of the salicylate are expected to be primary sites for hydrogen bonding with protic solvents.
The simulation can also provide information on the solvation free energy, which is a measure of the energetic cost of transferring the molecule from a vacuum to the solvent. This is important for understanding its solubility and partitioning behavior.
In a solvent, the flexible side chain of this compound will be in constant motion. MD simulations can track these conformational transitions over time. nih.gov The frequency and nature of these transitions can be influenced by the solvent environment. For example, in a non-polar solvent, the molecule might adopt a more folded conformation, while in a polar solvent, it might be more extended.
By analyzing the trajectory of the simulation, one can generate a statistical distribution of the conformations sampled over time, providing a dynamic view of the molecule's flexibility. This is particularly relevant for understanding how the molecule might interact with biological receptors or permeate through membranes. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule, as defined by various calculated parameters known as molecular descriptors, dictates its behavior. For this compound, such models could offer predictive power regarding its stability, reactivity, and potential biological interactions without the need for extensive laboratory testing.
While comprehensive QSPR models specifically developed and validated for this compound are not extensively documented in publicly available scientific literature, general models for the hydrolysis of aliphatic and aromatic esters have been established. These models typically employ a range of molecular descriptors to predict reaction rates. The development of a specific model for this compound would involve calculating these descriptors and correlating them with experimentally determined transformation rates.
| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Represents the hydrophobicity of the molecule, affecting its partitioning into different phases where hydrolysis may occur. |
The development of a robust QSPR model would enable the prediction of this compound's stability in various formulations and environmental compartments, providing crucial data for its application in industries such as cosmetics and fragrances.
Computational methods provide theoretical insights into how a molecule like this compound might interact with biological systems at a molecular level. Techniques such as molecular docking can predict the preferred binding orientation and affinity of a ligand to a protein or receptor binding site. Salicylates, as a class, are known to interact with various biological targets, including enzymes like cyclooxygenases (COX) and cell membranes. nih.gov
Specific molecular docking and dynamic simulation studies for this compound are not widely reported in peer-reviewed literature. However, research on the parent molecule, salicylic (B10762653) acid, has shown its ability to interact with lipid bilayers, potentially altering membrane properties. nih.gov The addition of the 2-isopropoxyethyl ester group significantly increases the molecule's size and lipophilicity compared to salicylic acid or simple esters like methyl salicylate. This modification would fundamentally alter its interaction profile.
A theoretical investigation into the biological interaction potential of this compound would involve:
Target Identification: Selecting potential biological receptors based on the known activities of other salicylates.
Molecular Docking: Simulating the binding of this compound to the active sites of these targets to predict binding affinity and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the binding pose and its effect on protein conformation.
Table 2: Potential Biological Targets for Theoretical Interaction Studies of Salicylates
| Potential Target Class | Specific Example | Rationale for Investigation |
|---|---|---|
| Enzymes | Cyclooxygenase (COX-1, COX-2) | Salicylates are well-known inhibitors of COX enzymes, which are involved in inflammation pathways. |
| Cell Membranes | Phospholipid Bilayers | Studies show salicylates can interact with and disrupt model cell membranes, affecting their fluidity and function. nih.gov |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Some phenolic compounds and salicylates have been found to modulate PPARs, which regulate metabolism and inflammation. mdpi.com |
| Signaling Proteins | Nuclear Factor-kappaB (NF-κB) | Salicylic acid is known to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses. mdpi.com |
Future computational studies focusing specifically on this compound are necessary to elucidate its unique biological interaction potential and to provide a theoretical foundation for its activity and safety profile.
In-depth Analysis of the Chemical Reaction Kinetics and Mechanistic Investigations of this compound
Chemical Reaction Kinetics and Mechanistic Investigations
Enzymatic Transformation Kinetics and Mechanisms
Investigation of Esterase-Mediated Cleavage
The principal pathway for the metabolism of salicylate esters is the cleavage of the ester bond, a reaction catalyzed by esterase enzymes. This hydrolysis results in the formation of salicylic acid and the corresponding alcohol. In the case of this compound, this reaction would yield salicylic acid and 2-isopropoxyethanol.
Esterases are a diverse group of enzymes, with carboxylesterases (CES) being the most significant in the metabolism of ester-containing drugs and xenobiotics in humans. These enzymes are found in various tissues, including the liver, intestines, and skin. The hydrolysis of salicylate esters is a critical activation step, as salicylic acid is the therapeutically active compound responsible for anti-inflammatory and analgesic effects.
The general reaction for the esterase-mediated cleavage of this compound is depicted in the table below:
| Reactant | Enzyme | Products |
| This compound | Esterase (e.g., Carboxylesterase) | Salicylic Acid + 2-Isopropoxyethanol |
Studies on other salicylate esters, such as methyl salicylate and ethyl salicylate, have demonstrated that they are rapidly hydrolyzed by esterases present in blood and tissues to release salicylic acid. patsnap.com This rapid conversion is a key aspect of their mechanism of action. The structural characteristics of the ester, particularly the nature of the alcohol group, can influence the rate of hydrolysis. For instance, the substrate specificity of carboxylesterases may be affected by the size and branching of the alcohol moiety.
Role of Salicylate-Related Enzymes in Biotransformation
Following the initial esterase-mediated cleavage, the resulting salicylic acid undergoes further biotransformation. The primary enzymes involved in the metabolism of salicylic acid are located in the liver. These enzymes facilitate Phase II conjugation reactions, which enhance the water solubility of the metabolite, thereby promoting its renal excretion.
The main metabolic pathways for salicylic acid include:
Conjugation with glycine: This reaction forms salicyluric acid, which is the major metabolite of salicylic acid.
Conjugation with glucuronic acid: This results in the formation of two types of glucuronides: an acyl glucuronide and a phenolic glucuronide.
At therapeutic doses of salicylates, a significant portion of salicylic acid is metabolized in the liver through these conjugation pathways. wikipedia.org However, these metabolic routes have a limited capacity and can become saturated at higher doses. When saturation occurs, the elimination kinetics of salicylic acid can switch from first-order to zero-order, leading to a longer half-life.
Biological Interaction Mechanisms in Vitro and Theoretical Studies
Enzyme Inhibition and Modulation Studies (In Vitro)
There is a significant absence of research into the direct interactions of 2-isopropoxyethyl salicylate (B1505791) with enzymes in an in vitro setting. While the parent compound, salicylic (B10762653) acid, and its well-known derivative, acetylsalicylic acid, are extensively studied for their effects on enzymes like cyclooxygenases (COX-1 and COX-2), no such data is available for the 2-isopropoxyethyl ester derivative.
No studies were identified that report on the inhibition kinetics (e.g., IC₅₀, Kᵢ values) or binding affinities of 2-isopropoxyethyl salicylate with any biologically relevant enzymes. The esterification of the carboxyl group of salicylic acid to form this compound would be expected to significantly alter its interaction with enzyme binding sites compared to salicylic acid itself, but this has not been experimentally verified.
There is no available research on the interaction between this compound and salicylate synthase or any related enzymes involved in the biosynthesis of salicylic acid. Salicylate synthase is a key enzyme in the microbial production of salicylic acid, and while inhibitors of this enzyme are of research interest, this compound has not been investigated in this context.
No in vitro assays or computational molecular docking studies have been published that describe the structural basis for the interaction of this compound with any enzyme. Such studies would be necessary to understand the specific binding modes and molecular interactions, but this information is not present in the current scientific literature.
Receptor Binding Mechanisms (In Vitro and Theoretical)
Similar to the lack of enzyme interaction data, there is no information available from in vitro or theoretical studies regarding the binding of this compound to any biological receptors.
No molecular docking or dynamics simulation studies for this compound with any receptor have been reported. These computational methods are valuable for predicting binding affinities and modes, but they have not been applied to this specific compound.
Consequently, without any experimental or theoretical binding studies, there is no analysis of the binding site interactions between this compound and any biological receptors.
Mechanistic Investigations of Cellular Interactions (In Vitro)
In vitro research focusing on compounds structurally similar to this compound offers significant insights into its behavior at the cellular interface. These investigations have centered on how such molecules traverse the cell membrane and interact with its components.
The passage of salicylate esters across biological membranes is a critical step in their interaction with cells. In vitro skin permeation studies, a common model for assessing the passive diffusion of topical agents, have been conducted on various salicylate esters. These studies help to elucidate the probable permeation characteristics of this compound.
The permeation of salicylate esters through human skin is influenced by the chemical structure of the ester, the vehicle of application, and the condition of the skin barrier. nih.gov For instance, in vitro studies on human skin have demonstrated that esters such as ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate can permeate the skin. nih.gov The absorbed doses of these salicylates were found to vary, with ethyl salicylate showing a higher percentage of permeation compared to pentyl and (Z)-3-hexenyl salicylate under similar conditions. nih.gov This suggests that the size and properties of the ester group influence the rate and extent of skin absorption.
The transport of salicylates across cell membranes is thought to occur primarily through passive diffusion, driven by a concentration gradient. nih.gov The lipophilic nature of the esterified salicylates facilitates their partitioning into the lipid bilayer of the cell membrane. Theoretical studies on salicylic acid suggest that it can increase the disorder and fluidity of the membrane, potentially enhancing the permeation of itself and other molecules. nih.govresearchgate.net This effect is attributed to the interaction of the salicylate molecule with the lipid headgroups and the acyl chains of the phospholipids (B1166683). nih.gov
Interactive Data Table: In Vitro Skin Permeation of Salicylate Esters
Below is a summary of in vitro skin permeation data for various salicylate esters, which can be used to infer the potential behavior of this compound.
| Compound | Vehicle | Occlusion | Absorbed Dose (% of Applied Dose) |
| Ethyl Salicylate | 0.5% (w/w) cream | Unoccluded | 12.0 ± 1.0 |
| Ethyl Salicylate | 0.5% (w/w) cream | Occluded | 24.7 ± 1.3 |
| (Z)-3-Hexenyl Salicylate | 0.5% (w/w) cream | Unoccluded | 7.28 ± 0.52 |
| (Z)-3-Hexenyl Salicylate | 0.5% (w/w) cream | Occluded | 11.1 ± 0.7 |
| Pentyl Salicylate | 0.5% (w/w) cream | Unoccluded | 4.43 ± 0.48 |
| Pentyl Salicylate | 0.5% (w/w) cream | Occluded | 7.52 ± 0.63 |
| Pentyl Salicylate | 0.5% (w/v) solution | Unoccluded | 8.26 ± 0.31 |
| Pentyl Salicylate | 0.5% (w/v) solution | Occluded | 16.1 ± 0.7 |
Data sourced from in vitro studies on human skin over a 24-hour period. nih.gov
Beyond membrane permeation, the interaction of salicylates with specific cellular components is a key aspect of their biological activity. While direct studies on this compound are limited, research on other salicylates provides a framework for understanding its potential molecular targets.
Theoretical and experimental studies on salicylic acid have shown that it can interact with the lipid bilayer of cell membranes, leading to changes in membrane structure and function. nih.govresearchgate.net Molecular dynamics simulations suggest that salicylic acid can insert into the membrane and cause a thinning effect, which may be related to its biological activity. nih.govresearchgate.net The hydroxyl and carboxyl groups of the salicylate moiety appear to interact preferentially with the choline (B1196258) group of phospholipids in the membrane. nih.gov
The ester linkage in this compound is susceptible to hydrolysis by cellular esterases, releasing salicylic acid and 2-isopropoxyethanol (B94787). nih.govnih.gov Therefore, the biological effects observed may be a combination of the intact ester and its metabolites. Salicylic acid is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. researchgate.net While this is a well-established mechanism for salicylates, the inhibitory potential of this compound itself on COX enzymes has not been extensively studied.
Environmental Transformation and Ecotoxicological Pathways Mechanistic Focus
Abiotic Environmental Degradation
Abiotic degradation processes, including photodegradation and hydrolysis, are anticipated to be significant pathways for the transformation of 2-Isopropoxyethyl salicylate (B1505791) in the environment. These reactions are influenced by environmental conditions such as sunlight intensity, pH, and temperature.
The photodegradation of salicylic (B10762653) acid has been shown to follow pseudo-first-order kinetics, with the rate influenced by factors such as the initial concentration of the compound and the presence of photosensitizers in the aquatic environment. nih.gov The process can be enhanced by the presence of nitrate (B79036) and nitrite (B80452) ions, which can generate hydroxyl radicals, a highly reactive species that can accelerate the degradation of organic compounds. nih.gov
Based on studies of other esters, potential photodegradation products of 2-Isopropoxyethyl salicylate could include hydroxylated derivatives of the aromatic ring and cleavage of the ester and ether linkages, leading to the formation of salicylic acid, 2-isopropoxyethanol (B94787), and smaller organic molecules. For instance, the photodegradation of diethyl phthalate (B1215562) has been shown to produce ethyl salicylate as an intermediate. frontiersin.org
Table 1: Predicted Photodegradation Characteristics of this compound
| Parameter | Predicted Outcome | Rationale |
|---|---|---|
| Photodegradation Pathway | Direct and indirect photolysis | Presence of a chromophore (salicylate) and potential for reaction with photochemically generated reactive species. |
| Key Reactive Species | Hydroxyl radicals (•OH) | Important in indirect photolysis in natural waters. |
| Anticipated Kinetics | Pseudo-first-order | Based on the photodegradation behavior of salicylic acid. nih.gov |
| Potential Products | Salicylic acid, 2-isopropoxyethanol, hydroxylated derivatives | Based on cleavage of ester and ether bonds and aromatic ring oxidation. |
The ester linkage in this compound is susceptible to hydrolysis, a chemical process in which a water molecule cleaves the bond. This reaction is a critical abiotic degradation pathway in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature.
Studies on other salicylate esters, such as methyl salicylate and acetylsalicylic acid, demonstrate that hydrolysis is a key degradation pathway. scispace.comdergipark.org.triosrjournals.org The hydrolysis of methyl salicylate has been shown to follow pseudo-first-order kinetics. dergipark.org.tr The reaction yields salicylic acid and the corresponding alcohol, which in the case of this compound would be 2-isopropoxyethanol.
The rate of hydrolysis of salicylate esters is generally faster under alkaline conditions due to the increased concentration of hydroxide (B78521) ions, which act as a nucleophile. scispace.com While the specific hydrolysis rate constant for this compound is not documented, it is expected to be a significant degradation process in natural waters.
Table 2: Predicted Hydrolytic Degradation of this compound
| Parameter | Predicted Outcome | Rationale |
|---|---|---|
| Primary Reaction | Ester hydrolysis | Cleavage of the ester bond by water. |
| Primary Products | Salicylic acid, 2-isopropoxyethanol | Result of the cleavage of the ester linkage. |
| pH Dependence | Increased rate at higher pH | Base-catalyzed hydrolysis is typically faster for esters. |
| Environmental Significance | A primary degradation pathway in aquatic environments | Based on the known reactivity of salicylate esters. scispace.comdergipark.org.tr |
Biotic Environmental Degradation
The biodegradation of this compound is expected to be a significant process in soil and aquatic environments rich in microbial populations. The molecule's structure suggests a two-step degradation process involving the initial cleavage of the ester bond followed by the degradation of the resulting salicylic acid and 2-isopropoxyethanol.
The initial step in the microbial degradation of this compound is likely the enzymatic hydrolysis of the ester bond by esterases, which are ubiquitous in microorganisms. This would release salicylic acid and 2-isopropoxyethanol.
Degradation of Salicylic Acid: Salicylic acid is a well-studied biodegradable compound. Bacteria, particularly species of Pseudomonas, are known to degrade salicylic acid through two primary pathways: the catechol pathway or the gentisate pathway. scielo.br In the catechol pathway, salicylic acid is decarboxylated to catechol, which is then subject to ring cleavage.
Degradation of 2-Isopropoxyethanol: The 2-isopropoxyethanol moiety is a type of glycol ether. Studies on the biodegradation of glycol ethers have shown that they can be degraded by various microorganisms. nih.govoup.comoup.comnih.gov The degradation of ethylene (B1197577) glycol monomethyl ether by the fungus Aspergillus versicolor has been shown to produce methoxyacetic acid. nih.gov Similarly, bacteria such as Pseudomonas have been shown to assimilate and degrade various glycol ethers. nih.gov The degradation of 2-isopropoxyethanol is likely to proceed via oxidation of the alcohol group to a carboxylic acid, followed by cleavage of the ether bond.
While specific microbial consortia responsible for the degradation of this compound have not been identified, it is expected that a diverse range of microorganisms present in environments such as wastewater treatment plants, soils, and sediments would be capable of its biotransformation.
The complete mineralization of this compound would likely require the synergistic action of different microbial species. One group of bacteria may be responsible for the initial hydrolysis, while other species would then degrade the resulting salicylic acid and 2-isopropoxyethanol. For example, Pseudomonas species are well-known for their ability to degrade aromatic compounds like salicylic acid. scielo.br
Ecotoxicological Mechanisms at the Molecular and Cellular Level
The ecotoxicological effects of this compound are not well-documented. However, information on related salicylate esters and fragrance ingredients can provide insights into potential mechanisms of toxicity at the molecular and cellular level.
Some salicylate esters have been investigated for their potential to act as endocrine disruptors. For example, benzyl (B1604629) salicylate has been shown to exhibit estrogenic activity. researchgate.netnih.gov The mechanism of action is thought to involve the binding of the compound to estrogen receptors, which can lead to a cascade of cellular events that disrupt the normal functioning of the endocrine system.
Table 3: Potential Ecotoxicological Mechanisms of this compound
| Mechanism | Potential Effect | Rationale |
|---|---|---|
| Endocrine Disruption | Interference with hormone signaling pathways | Based on studies of other salicylate esters showing estrogenic activity. researchgate.netnih.gov |
| Narcosis | Non-specific disruption of cell membranes | A common mode of toxicity for many organic chemicals in aquatic organisms. |
| Bioaccumulation | Accumulation in fatty tissues of organisms | A potential concern for lipophilic organic compounds. |
Investigation of Cellular Stress Response Pathways in Model Organisms (In Vitro)
Currently, there is a notable absence of publicly available scientific literature detailing the investigation of cellular stress response pathways induced by this compound in in vitro model organisms. A comprehensive search of scholarly databases and journals did not yield any studies that have specifically examined the mechanistic pathways, such as the activation of oxidative stress responses, heat shock protein induction, or other cellular defense mechanisms following exposure to this compound.
Consequently, no data tables or detailed research findings on the in vitro cellular stress responses to this compound can be provided at this time. This represents a significant gap in the ecotoxicological profile of this compound.
Gene Expression Modulation Studies (In Vitro)
Similarly, research on the modulation of gene expression by this compound in in vitro systems is not available in the current body of scientific literature. Investigations into the specific genes and genetic pathways affected by this salicylate ester have not been published. Therefore, it is not possible to detail any effects on gene regulation, such as the upregulation or downregulation of genes involved in detoxification, metabolism, or cellular repair mechanisms in model organisms.
As no specific studies on gene expression modulation for this compound have been identified, no data tables or research findings can be presented for this section. Further research is required to understand the potential for this compound to alter gene expression and its subsequent ecotoxicological implications.
Advanced Analytical Methodologies for Research Applications
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile or thermally labile compounds like 2-Isopropoxyethyl salicylate (B1505791). Its versatility allows for separation from complex matrices and quantification with high precision.
The separation of 2-Isopropoxyethyl salicylate from complex matrices, such as cosmetic or topical formulations, requires a robust HPLC method capable of resolving the analyte from excipients and potential degradation products. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose.
A typical RP-HPLC method for a salicylate ester involves a C8 or C18 stationary phase. researchgate.netresearchgate.net The selection of the mobile phase is critical for achieving optimal separation. An isocratic mobile phase, consisting of a mixture of methanol (B129727) and water with a small percentage of acetic acid, has been shown to be effective for the separation of methyl salicylate from a cream formulation. turkjps.org The acetic acid helps to suppress the ionization of the salicylate's phenolic group, leading to better peak shape and retention. For more complex separations or for analyzing stability, a gradient elution method may be necessary, where the proportion of the organic solvent is increased over time to elute more strongly retained components. researchgate.net
The combination of different chromatographic steps can also be employed to reduce the complexity of a sample before analysis, such as combining size exclusion chromatography with other forms of liquid chromatography to minimize matrix effects. nih.gov
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Stationary Phase | Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) turkjps.org | Waters Symmetry C18 (150 mm x 3.9 mm, 5 µm) researchgate.net |
| Mobile Phase A | Methanol-Water (65:35, v/v) + 1.0% Acetic Acid turkjps.org | 10 mM KH₂PO₄ (pH 3.0) : Organic Modifier (60:40, v/v) researchgate.net |
| Mobile Phase B | N/A | Organic Modifier researchgate.net |
| Flow Rate | 1.0 mL/min turkjps.org | 1.0 mL/min researchgate.net |
| Detection | Photodiode Array (PDA) at 304 nm turkjps.org | PDA at 325 nm researchgate.net |
| Column Temperature | 30°C turkjps.org | 30°C researchgate.net |
| Application | Quantification in a medicated cream turkjps.org | Stability-indicating assay for related substances researchgate.net |
| *Organic Modifier = Methanol:Tetrahydrofuran (95:5, v/v) |
While UV-Visible detection, particularly with a Photodiode Array (PDA) detector, is common for salicylate analysis, fluorescence detection offers the potential for enhanced sensitivity and selectivity. researchgate.netturkjps.org Salicylate compounds are known to be fluorescent. rsc.org Studies on methyl salicylate have identified distinct fluorescence bands, which can be leveraged for detection. rsc.org
The optimization of a fluorescence detection method would involve:
Determining Excitation and Emission Wavelengths: Based on the fluorescence spectra of the target analyte. For instance, methyl salicylate exhibits fluorescence bands at approximately 360 nm and 450 nm. rsc.org
Studying Matrix Effects: The presence of other components, such as metal ions, can either quench or enhance the fluorescence signal. rsc.orgresearchgate.net For example, the presence of aluminum atoms in a sol-gel matrix was found to create new fluorescence bands for methyl salicylate at around 400 nm and 430 nm. rsc.org
Mobile Phase Compatibility: The mobile phase composition can influence fluorescence intensity. The pH and solvent polarity must be optimized to maximize the quantum yield of the analyte.
| Compound | Matrix | Observed Fluorescence Bands (Emission) | Reference |
| Methyl Salicylate | Pure Silicon System | ca. 360 nm, ca. 450 nm | rsc.org |
| Methyl Salicylate | Silicon-Aluminium System | ca. 400 nm, ca. 430 nm | rsc.org |
| Salicylate | Aqueous Solution | Quenching observed with Eu³⁺ | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
As a fragrance ingredient, this compound possesses sufficient volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). thegoodscentscompany.com This technique is ideal for identifying and quantifying volatile and semi-volatile components in a sample, offering excellent separation efficiency and definitive compound identification through mass spectral data. nih.govmdpi.com
A typical GC-MS method for salicylates involves injection into a heated port to vaporize the sample, followed by separation on a capillary column (e.g., HP-5MS). nih.govmdpi.com The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. mdpi.com Following separation, the components enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification. mdpi.com For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. nih.govsigmaaldrich.com
| Parameter | Example GC-MS Conditions for Volatile Analysis |
| System | Agilent 7890A-5975C mdpi.com |
| Capillary Column | HP-5MS (30 m × 0.25 mm, 0.25 µm) mdpi.com |
| Carrier Gas | Helium at 1 mL/min mdpi.com |
| Injection Port Temp | 250°C mdpi.com |
| Oven Program | 50°C (2 min), ramp 5°C/min to 180°C, ramp 20°C/min to 270°C (5 min) mdpi.com |
| Ion Source | Electron Ionization (EI) mdpi.com |
| Ion Source Temp | 230°C mdpi.com |
| Ionization Energy | 70 eV mdpi.com |
| Mass Scan Range | 40–500 amu mdpi.com |
Capillary Electrophoresis (CE) for Separation and Analysis of Related Species
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ionic species based on their charge-to-mass ratio in an electric field. nih.govsciex.com It represents a powerful alternative or complementary method to HPLC for the analysis of this compound and its potential impurities, such as the parent salicylic (B10762653) acid.
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation occurs in a narrow-bore fused silica (B1680970) capillary filled with a background electrolyte (BGE) buffer. sciex.com At a pH above approximately 3, the silanol (B1196071) groups on the capillary wall become ionized, creating a negative charge that attracts cations from the buffer, forming an electric double layer. When a high voltage is applied, this layer of cations migrates toward the cathode, dragging the bulk solution with it in a process called electroosmotic flow (EOF). sciex.comfortlewis.edu
Anionic species like salicylates will have their own electrophoretic mobility toward the anode, against the EOF. However, if the EOF is strong enough, all species, including anions, will be swept toward the cathode and the detector. Cations will elute first, followed by neutral species (which move only with the EOF), and finally anions, with smaller, more highly charged anions eluting last. fortlewis.edu This mechanism allows for the effective separation of this compound (a neutral ester) from potential acidic impurities like salicylic acid.
Method Validation for Quantitative and Qualitative Research Applications
Method validation provides objective evidence that an analytical method is fit for its intended purpose. demarcheiso17025.com For both quantitative and qualitative research involving this compound, any developed HPLC or GC-MS method must be rigorously validated. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netdemarcheiso17025.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For salicylate analysis, excellent linearity is often demonstrated with a correlation coefficient (R²) of >0.999. researchgate.netnih.gov
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. Recoveries for salicylate assays are typically expected to be in the range of 98-102%. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of <2.0% being a common acceptance criterion. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.netnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. researchgate.netresearchgate.net
| Validation Parameter | Typical Acceptance Criteria for Salicylate Assays | Reference |
| Linearity (R²) | ≥ 0.998 | nih.gov |
| Accuracy (% Recovery) | 98.0% - 102.0% | researchgate.net |
| Precision (% RSD) | ≤ 2.0% | researchgate.net |
| Specificity | No interference at the retention time of the analyte | researchgate.net |
| Robustness | System suitability parameters remain within limits after minor changes | researchgate.netresearchgate.net |
Applications in Materials Science and As Chemical Intermediates
Role in Polymer Chemistry and Advanced Materials Synthesis
The potential for 2-isopropoxyethyl salicylate (B1505791) in polymer chemistry is primarily inferred from its physical properties rather than from extensive empirical studies. Its aromatic nature and refractive index suggest a theoretical compatibility with various polymer systems. vulcanchem.com
Currently, there is a lack of specific research data demonstrating the incorporation of 2-isopropoxyethyl salicylate as a monomer in polymerization reactions or as a functional additive to modify the bulk properties of polymer systems. While other salicylate derivatives, such as those with reactive vinyl or hydroxyl groups, have been investigated for polymer synthesis, similar studies on this compound have not been identified in the available literature. Its primary documented application is as a fragrance ingredient. nih.govthegoodscentscompany.com
The influence of this compound on material properties at the molecular level has not been a subject of detailed investigation. However, its physical properties may offer some theoretical insights into its potential interactions within a polymer matrix.
Interactive Data Table: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| Boiling Point | 281.2°C at 760 mmHg |
| Refractive Index | 1.517 |
The refractive index of 1.517 is indicative of its aromatic character and suggests that it could be compatible with polymer matrices where refractive index matching is important for optical clarity. vulcanchem.com Its moderate thermal stability, suggested by a boiling point of 281.2°C, could make it suitable for processing conditions of some common polymers. vulcanchem.com However, without specific studies on its interaction with polymer chains, any discussion of its effect on properties such as glass transition temperature, mechanical strength, or thermal stability remains speculative.
Chemical Intermediate in Multi-step Organic Synthesis
The utility of this compound as a chemical intermediate in multi-step organic synthesis is not well-documented beyond its own preparation.
There is no readily available scientific literature that describes the use of this compound as a precursor for the synthesis of more complex organic molecules. Its synthesis is a standard esterification reaction between salicylic (B10762653) acid and 2-isopropoxyethanol (B94787). vulcanchem.com This reaction is straightforward and does not suggest a broader utility of the product as a key intermediate in complex synthetic pathways. A search of patents related to this chemical structure exists, but the specific roles in synthesis are not detailed in the available abstracts. nih.gov
Information regarding the use of this compound as a reagent in specific chemical transformations is not found in the current body of scientific literature. Its chemical structure contains an ester, a phenol, and an ether group, which could theoretically be involved in various reactions. However, no specific examples of its use as a reagent have been documented.
Self-Assembly and Supramolecular Chemistry
There is no available research to suggest that this compound has been studied for its self-assembly properties or its role in supramolecular chemistry. The molecule possesses potential sites for non-covalent interactions, such as the aromatic ring for π-π stacking and the oxygen atoms for hydrogen bonding. However, no studies have been published that explore these potential interactions or any resulting self-assembling structures.
Studies on Non-Covalent Interactions for Supramolecular Architectures
While specific research focusing exclusively on the supramolecular architectures of this compound is not extensively documented in publicly available literature, its molecular structure contains several functional groups that are well-known to participate in non-covalent interactions, which are the fundamental driving forces for the self-assembly of supramolecular structures. fortunejournals.commdpi.com The study of analogous compounds, particularly other salicylate esters and molecules with similar functional moieties, provides a strong basis for understanding the potential role of this compound in the formation of complex, ordered assemblies.
The key non-covalent interactions that can be anticipated to govern the self-assembly of this compound include hydrogen bonding, π-π stacking, and van der Waals forces. These interactions are crucial in various fields, including crystal engineering, drug delivery, and the development of advanced materials. fortunejournals.combiointerfaceresearch.com
Hydrogen Bonding:
The structure of this compound features a hydroxyl group (-OH) and two oxygen atoms within the ester and ether linkages, which can act as hydrogen bond donors and acceptors, respectively.
Intermolecular Hydrogen Bonding: While the intramolecular hydrogen bond is dominant, the potential for intermolecular hydrogen bonding exists, particularly in the solid state or in specific solvent environments. The hydroxyl group could, under certain conditions, act as a donor to the ether oxygen or the carbonyl oxygen of a neighboring molecule. Such interactions are critical in the formation of larger molecular assemblies and have been observed in the crystal structures of various salicylic acid co-crystals. biointerfaceresearch.comnih.gov
π-π Stacking Interactions:
The aromatic benzene (B151609) ring in this compound is capable of engaging in π-π stacking interactions. mdpi.comresearchgate.net These are non-covalent interactions that occur between aromatic rings. In the context of supramolecular chemistry, π-π stacking can lead to the formation of columnar structures or layered architectures. researchgate.netrsc.org The arrangement of the molecules can be either face-to-face or edge-to-face, and these interactions play a significant role in the packing of aromatic molecules in crystals and other ordered states. mdpi.com For aromatic compounds, these interactions are a major contributor to the formation of stable, self-assembled structures. nih.gov
Van der Waals Forces:
Potential Supramolecular Architectures:
The interplay of these non-covalent forces can hypothetically lead to various supramolecular architectures for this compound. For instance, a combination of hydrogen bonding and π-π stacking could result in the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The specific architecture would be dependent on factors such as the solvent used for crystallization or self-assembly, temperature, and the presence of other interacting molecules. rsc.orgrsc.org The balance between the strong intramolecular hydrogen bond and potential intermolecular interactions would be a key determinant of the final supramolecular structure.
The following table summarizes the potential non-covalent interactions involving this compound and their significance in the formation of supramolecular architectures.
| Type of Non-Covalent Interaction | Participating Functional Groups | Potential Role in Supramolecular Architecture |
|---|---|---|
| Intramolecular Hydrogen Bonding | Phenolic Hydroxyl (-OH) and Ester Carbonyl (C=O) | Stabilizes the molecular conformation, promoting planarity of the salicylate moiety. researchgate.netmdpi.com |
| Intermolecular Hydrogen Bonding | Phenolic Hydroxyl (-OH) as donor; Ester Carbonyl (C=O) or Ether Oxygen (-O-) as acceptor | Links individual molecules into chains or more complex networks. biointerfaceresearch.comnih.gov |
| π-π Stacking | Aromatic Benzene Rings | Promotes the formation of columnar or layered structures through face-to-face or edge-to-face arrangements. mdpi.comresearchgate.net |
| Van der Waals Forces | Isopropoxyethyl Side Chain | Contribute to the overall stability and packing efficiency of the molecular assembly. fortunejournals.com |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Mechanistic Understanding
Academic contributions directly focused on the biological activities of 2-Isopropoxyethyl salicylate (B1505791) are sparse. Its primary characterization in scientific literature revolves around its synthesis and physicochemical properties. The synthesis of 2-Isopropoxyethyl salicylate is achieved through classic esterification, reacting salicylic (B10762653) acid with isopropoxyethanol under acidic catalysis. vulcanchem.com
The mechanistic understanding of this compound's potential biological effects is largely extrapolated from the broader class of salicylates. Salicylates are well-documented for their anti-inflammatory, analgesic, and antipyretic properties, which are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov This inhibition reduces the synthesis of prostaglandins, key mediators of inflammation and pain. It is hypothesized that this compound, upon dermal application, may be hydrolyzed by cutaneous esterases to release salicylic acid, which would then exert its therapeutic effects. However, the rate and extent of this bioconversion in human skin have not been empirically determined for this specific ester.
Recent studies on other salicylate esters have highlighted the importance of dermal metabolism in their activity. nih.gov The lipophilicity of the ester group can influence skin penetration and the subsequent delivery of the active salicylate moiety. The isopropoxyethyl group in this compound may confer specific pharmacokinetic properties, potentially leading to a unique profile of absorption, distribution, metabolism, and excretion (ADME) compared to other salicylates.
Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H16O4 |
| Molecular Weight | 224.25 g/mol |
| Boiling Point | 281.2°C at 760 mmHg |
| Refractive Index | 1.517 |
| Vapor Pressure | 0.00212 mmHg at 25°C |
Unresolved Research Questions and Emerging Challenges
The limited body of research on this compound leaves several critical questions unanswered. A primary challenge is the lack of in vitro and in vivo studies to confirm its biological activity and elucidate its precise mechanism of action.
Key Unresolved Research Questions:
Pharmacological Activity: Does this compound possess intrinsic anti-inflammatory, analgesic, or other therapeutic properties, or is its activity solely dependent on its hydrolysis to salicylic acid?
Dermal Penetration and Metabolism: What are the specific kinetics of this compound's absorption into and permeation through human skin? To what extent is it metabolized by cutaneous esterases?
Comparative Efficacy: How does the efficacy and safety profile of this compound compare to other topically applied salicylates, such as methyl salicylate and ethyl salicylate?
Photoprotective Potential: Given that some salicylate esters exhibit UV-filtering properties, does this compound offer any protection against ultraviolet radiation? vulcanchem.com
Sensitization Potential: While primarily used for its fragrance, further investigation into its potential as a skin sensitizer (B1316253) is warranted, especially with increased consumer exposure. nih.gov
Emerging Challenges:
Regulatory Scrutiny of Fragrance Ingredients: The fragrance industry is facing increasing regulatory oversight regarding the safety and potential allergenicity of its ingredients. cosmeticsdesign-europe.comelchemy.com This necessitates a more thorough toxicological evaluation of compounds like this compound.
Sustainable Sourcing and Synthesis: As with many specialty chemicals, developing greener and more sustainable methods for the synthesis of this compound is an ongoing challenge. mdpi.com
Formulation Optimization for Topical Delivery: A significant hurdle in the development of topical therapies is optimizing the formulation to enhance drug delivery across the skin barrier while maintaining stability and patient acceptability. researchgate.netnih.govfrontiersin.org
Interdisciplinary Research Opportunities and Methodological Advances
The future study of this compound would benefit significantly from an interdisciplinary approach, integrating principles and techniques from chemistry, pharmacology, dermatology, and computational science.
Interdisciplinary Research Opportunities:
Cosmeceutical Development: Collaboration between cosmetic scientists and pharmacologists could explore the dual-use potential of this compound as both a fragrance and an active ingredient in cosmeceutical products aimed at soothing irritated skin.
Advanced Drug Delivery Systems: Materials scientists and pharmaceutical technologists could investigate the incorporation of this compound into novel topical delivery systems, such as nanoemulsions, liposomes, or microneedles, to control its release and enhance its therapeutic effect. frontiersin.org
Natural Product Chemistry: Given that many salicylates are derived from natural sources, there is an opportunity for natural product chemists to investigate plant sources that may produce this compound or its precursors. nih.gov
Methodological Advances:
Computational Modeling and Simulation: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the interaction of this compound with biological targets like COX enzymes and to estimate its skin permeability. rsc.orgescholarship.orgnih.govnih.govresearchgate.net
Advanced Analytical Techniques: Modern analytical methods, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are crucial for accurately quantifying this compound and its metabolites in biological matrices. nih.govoup.comnih.gov These techniques can provide vital data for pharmacokinetic and metabolism studies.
In Vitro Skin Models: The use of reconstructed human epidermis and other advanced in vitro skin models can offer a more ethical and physiologically relevant means of studying the dermal absorption and metabolism of this compound, reducing the reliance on animal testing. mdpi.com
High-Throughput Screening: High-throughput screening assays could be developed to rapidly assess the biological activity of this compound and other salicylate derivatives against a panel of inflammatory targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
